UNC3866

概要

説明

UNC3866は、クロモボックスタンパク質、特にCBX4およびCBX7を標的とする低分子阻害剤です。これらのタンパク質は、遺伝子サイレンシングとクロマチンリモデリングにおいて重要な役割を果たすポリコームリプレッシブコンプレックス1の一部です。 これらのタンパク質を阻害することにより、this compoundは、特に癌細胞のDNA修復機構を阻害することにより、癌治療の可能性を示しています .

科学的研究の応用

UNC3866には、以下を含むいくつかの科学研究の応用があります。

作用機序

UNC3866は、CBX4およびCBX7のクロモドメインに結合し、ヒストンタンパク質との相互作用を阻害することでその効果を発揮します。この破壊は、これらのタンパク質が遺伝子発現を調節し、クロマチン構造を維持する能力を損ないます。 その結果、癌細胞はDNA損傷に対してより感受性が高くなり、修復能力が低下し、細胞死につながります .

類似の化合物との比較

This compoundは、他のクロモボックスタンパク質と比較して、CBX4およびCBX7に対する高い選択性と効力を備えている点でユニークです。類似の化合物には以下が含まれます。

生化学分析

Biochemical Properties

UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .

Subcellular Localization

Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .

準備方法

UNC3866の合成は、コア構造の調製から始まり、さまざまな官能基の付加が続く、複数のステップを伴います。合成経路には通常以下が含まれます。

コア構造の形成: これには、分子の基本的な骨格を形成するために、特定の試薬と触媒を使用することが含まれます。

官能基の付加: さまざまな官能基は、アルキル化、アシル化、およびアミノ化などの反応を通じてコア構造に付加されます。

This compoundの工業的生産方法は広く文書化されていませんが、おそらくラボ規模の合成プロセスを拡大し、反応条件を最適化し、品質と収量の一貫性を確保することが含まれるでしょう。

化学反応の分析

This compoundは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用します。

還元: これには、水素の付加または酸素の除去が含まれ、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応には、ある官能基を別の官能基と置き換えることが含まれ、多くの場合、ハロゲンや求核剤などの試薬を使用します.

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはアルデヒドが生成される可能性があり、還元によってアルコールが生成される可能性があります。

化学反応の分析

UNC3866 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

類似化合物との比較

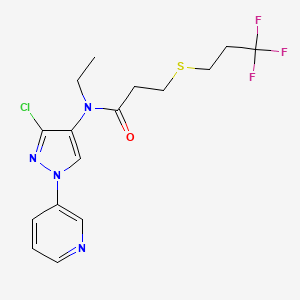

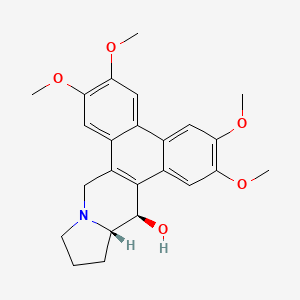

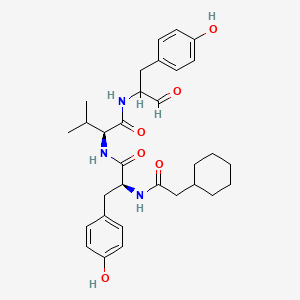

UNC3866 is unique in its high selectivity and potency for CBX4 and CBX7 compared to other chromobox proteins. Similar compounds include:

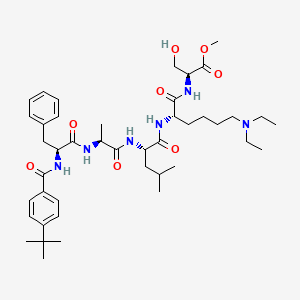

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRDXVUROEIKJ-JCXBGQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

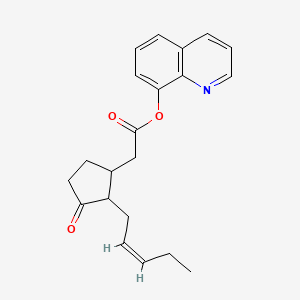

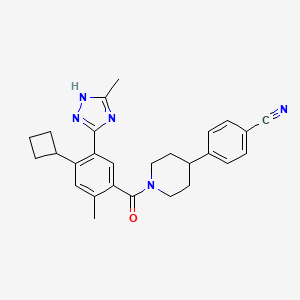

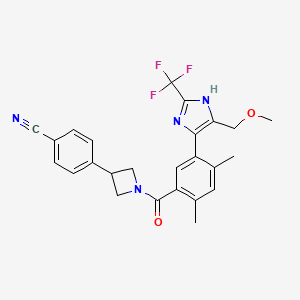

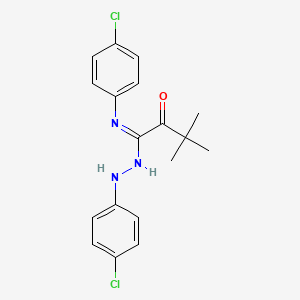

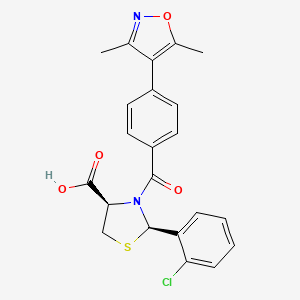

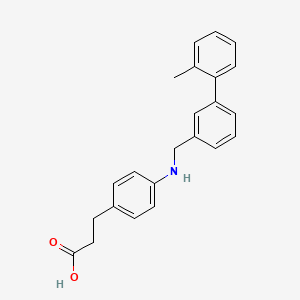

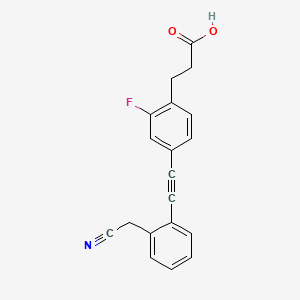

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)